Methyl 2-phenoxypropanoate

概要

説明

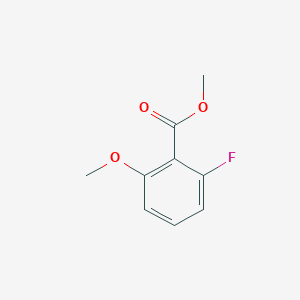

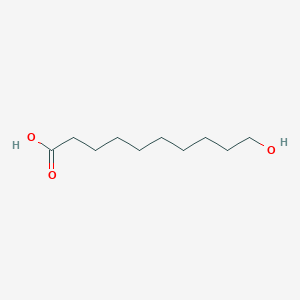

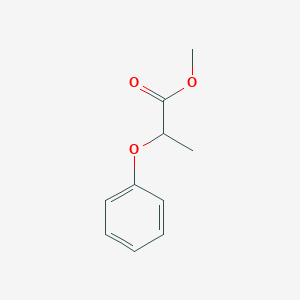

“Methyl 2-phenoxypropanoate” is a chemical compound with the molecular formula C10H12O3 . It is also known as “methyl 2-methyl-2-phenoxypropanoate” and has a CAS number of 72278-52-5 .

Synthesis Analysis

The synthesis of “Methyl 2-phenoxypropanoate” can be achieved from Methyl 2-chloropropionate and Phenol . More detailed synthesis methods and conditions might be available in specialized chemical literature or databases.Molecular Structure Analysis

The molecular structure of “Methyl 2-phenoxypropanoate” consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The average mass is 180.201 Da and the monoisotopic mass is 180.078644 Da .Physical And Chemical Properties Analysis

“Methyl 2-phenoxypropanoate” is a solid compound . It has a density of 1.1±0.1 g/cm3, a boiling point of 253.8±13.0 °C at 760 mmHg, and a flash point of 100.1±14.4 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .科学的研究の応用

Veterinary Medicine

Methyl 2-phenoxypropanoate: is used in veterinary medicine, particularly in the form of its sodium salt, sodium 2-methyl-2-phenoxy-propanoate. It’s intended for use as an injectable 10% aqueous solution to treat digestive problems, rumen impaction, enterotoxaemia, ketosis, gaseous bloat of the rumen, and hepatic failure in various animals including cattle, horses, swine, sheep, and goats .

Pharmacodynamics

The compound exhibits choleretic activity, which means it can stimulate the secretion of bile from the liver. This is beneficial in promoting liver health and can be used to enhance the metabolism of cholesterol .

Liver Regeneration

High dietary exposure levels of sodium 2-methyl-2-phenoxy-propanoate have shown a pronounced stimulating action on liver regenerating activity. This suggests potential applications in therapies aimed at liver recovery and regeneration .

Anesthetic Potentiation

In research involving mice, sodium 2-methyl-2-phenoxy-propanoate has been observed to increase hexobarbital-induced sleeping time in a dose-related manner. This indicates its potential use in enhancing the effects of certain anesthetics .

Chemical Synthesis

Methyl 2-phenoxypropanoate is used in chemical synthesis as a precursor or intermediate for various organic reactions. Its properties make it valuable in the synthesis of more complex chemical structures .

Toxicology Studies

The compound is also used in toxicology studies to assess its effects on cardiovascular and respiratory parameters in animal models. This helps in understanding the safety profile of the compound for potential therapeutic uses .

Research Chemical

It is provided to early discovery researchers as part of a collection of unique chemicals, indicating its use in various experimental and developmental stages of pharmaceutical research .

Eye Irritation Studies

The compound is classified with hazard statements for eye irritation, which suggests its use in safety testing and research related to ocular health .

Safety and Hazards

作用機序

Target of Action

It’s worth noting that the compound is structurally similar to other phenoxy acids, which have been shown to exert a pronounced stimulating action on liver regenerating activity .

Mode of Action

Based on its structural similarity to other phenoxy acids, it may stimulate secretion of bilirubin and bile acids within the liver, as well as enhance the metabolism of cholesterol .

Biochemical Pathways

Given its potential choleretic activity, it may be involved in the regulation of bile acid synthesis and cholesterol metabolism .

Pharmacokinetics

It’s worth noting that similar compounds have shown mild accumulation during prolonged treatment .

Result of Action

Based on its potential choleretic activity, it may stimulate the secretion of bile acids and bilirubin, and enhance cholesterol metabolism, potentially affecting liver function .

特性

IUPAC Name |

methyl 2-phenoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8(10(11)12-2)13-9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBRBMKSBVQDMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601311751 | |

| Record name | Methyl 2-phenoxypropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-phenoxypropanoate | |

CAS RN |

2065-24-9 | |

| Record name | Methyl 2-phenoxypropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2065-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC408320 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-phenoxypropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of methyl 2-phenoxypropanoate in the formation of the supramolecular structures described in the paper?

A1: Methyl 2-phenoxypropanoate (mpp) acts as a carboxylate ligand in the synthesis of Zn2+ and Cd2+ supramolecular coordination complexes []. Specifically, it forms a complex with Zn2+ and 2,2′-bipyridine (L) resulting in a 2D sheet structure denoted as [Zn(L)(mpp–)2·H2O]·H2O []. In the case of Cd2+, mpp participates in the formation of a 3D supramolecular assembly, [Cd(L)2(mpp–)2]·H2O []. In both cases, mpp acts as a monodentate ligand, coordinating to the metal ions through its carboxylate group (COO-) [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。